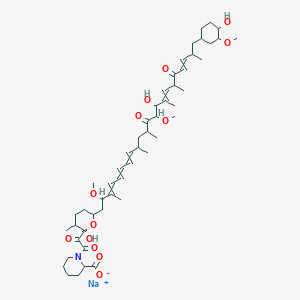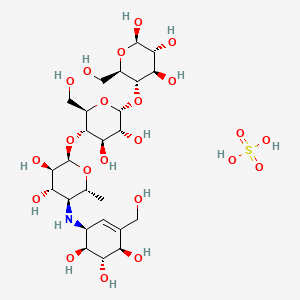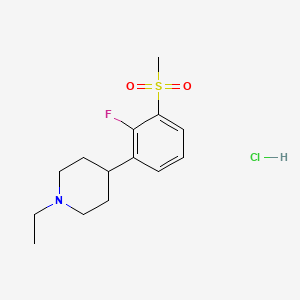
Secorapamycin A monosodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secorapamycin A monosodium is a degradation product of rapamycin, a natural macrolide immunosuppressant. It is formed through ester hydration followed by dehydration. This compound is known for its significantly reduced potency compared to rapamycin, exhibiting less than 4% of rapamycin’s activity in thymocyte proliferation assays . Despite its lower potency, this compound retains some biological activities, particularly in inhibiting the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Secorapamycin A monosodium is synthesized from rapamycin through a non-enzyme-dependent degradation process. The synthesis involves ester hydration followed by dehydration, resulting in the ring-opened product . The reaction conditions typically include aqueous solutions with specific pH levels to facilitate the degradation process.
Industrial Production Methods: Industrial production of this compound involves controlled degradation of rapamycin under specific conditions. The process includes maintaining the appropriate pH and temperature to ensure efficient conversion. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: Reduced forms with potentially different pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Wissenschaftliche Forschungsanwendungen
Secorapamycin A monosodium has several scientific research applications, including:
Chemistry: Used as a reference compound in studying the degradation pathways of rapamycin and its derivatives.
Biology: Investigated for its role in inhibiting the proteasome and its potential effects on cellular processes.
Medicine: Explored for its immunosuppressive properties and potential therapeutic applications in conditions requiring immunosuppression.
Industry: Utilized in the development of new derivatives with improved pharmacological profiles
Wirkmechanismus
Secorapamycin A monosodium exerts its effects primarily by inhibiting the proteasome, similar to rapamycin. it has a significantly reduced ability to activate the mechanistic target of rapamycin (mTOR) pathway. The compound is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Rapamycin: A natural macrolide immunosuppressant with high potency in activating the mTOR pathway.
Ascomycin: A structurally similar immunosuppressant with different molecular targets.
Tricolimus: Another immunosuppressant with structural similarities to rapamycin and ascomycin.
Uniqueness of Secorapamycin A Monosodium: this compound is unique due to its significantly reduced potency compared to rapamycin. While it poorly activates the mTOR pathway, it mimics rapamycin in its ability to inhibit the proteasome. This distinct mechanism of action makes it a valuable compound for studying the degradation pathways and biological activities of rapamycin derivatives .
Eigenschaften
Molekularformel |
C51H78NNaO13 |
|---|---|
Molekulargewicht |
936.2 g/mol |
IUPAC-Name |
sodium;1-[2-[(2R)-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/t31?,32?,34?,35?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-;/m1./s1 |
InChI-Schlüssel |
DNMSBJYMPJMFNS-VMDATXBISA-M |
Isomerische SMILES |
CC1CCC(O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Kanonische SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)

![(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800116.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate](/img/structure/B10800119.png)
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10800125.png)

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800160.png)
![[(2R,3R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800161.png)
![6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B10800166.png)

![6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride](/img/structure/B10800172.png)
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B10800187.png)

